molecular formula C6H12N4O B12871361 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one

4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B12871361
M. Wt: 156.19 g/mol
InChI Key: FEGYWPMTACVPKZ-UHFFFAOYSA-N
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Description

4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring both amino and pyrazolone groups, makes it an interesting subject for research and development.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

4,5-diamino-2-ethyl-1-methylpyrazol-3-one

InChI

InChI=1S/C6H12N4O/c1-3-10-6(11)4(7)5(8)9(10)2/h3,7-8H2,1-2H3

InChI Key

FEGYWPMTACVPKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N1C)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by subsequent functionalization steps to introduce the amino groups. Common reaction conditions include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvents: Ethanol, methanol, or water

    Catalysts: Acid or base catalysts, depending on the specific reaction step

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary and secondary amino groups undergo nucleophilic substitution or condensation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases like pyridine to form amides. For example, acetylation at the 4- and 5-amino positions yields N-acetyl derivatives.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to produce N-alkylated products. Steric hindrance from the ethyl and methyl substituents influences regioselectivity.

Reagents & Conditions :

Reaction TypeReagentsConditionsProducts
AcylationAcetyl chloride, pyridine0–5°C, 2–4 hrsN-Acetyl derivatives
AlkylationMethyl iodide, K₂CO₃Reflux in DMF, 6–8 hrsN-Methylated derivatives

Cyclization Reactions

The amino groups participate in intramolecular or intermolecular cyclization:

  • With Dicarbonyl Compounds : Reacts with acetylacetone or ethyl acetoacetate to form pyrazolo[1,5-a]pyrimidine derivatives via nucleophilic attack and dehydration .

  • With α,β-Unsaturated Carbonyls : Condensation with cinnamaldehyde followed by cyclization yields fused heterocycles like pyrazolo[3,4-b]pyridines .

Example Reaction Pathway :

  • Nucleophilic attack of the 4-amino group on the carbonyl carbon of acetylacetone.

  • Cyclization via elimination of water to form a pyrazolo[1,5-a]pyrimidine core .

Oxidation and Reduction

  • Oxidation : Exposure to strong oxidants (e.g., KMnO₄) converts amino groups to nitro or nitroso groups, though over-oxidation can degrade the pyrazole ring .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitroso intermediates to amines, critical in multi-step syntheses .

Key Data :

  • Nitrosation with isoamyl nitrite in HCl/ethanol yields 4-nitroso-5-amino derivatives .

  • Hydrogenation of nitroso intermediates at 40–60°C restores diamine functionality with >90% yield .

Electrophilic Substitution

The pyrazole ring undergoes halogenation or nitration at position 3 (activated by adjacent amino groups):

  • Bromination : Reacts with Br₂ in acetic acid to form 3-bromo derivatives .

  • Nitration : Requires mixed acid (HNO₃/H₂SO₄) at low temperatures, yielding 3-nitro products .

Regioselectivity :

ElectrophilePositionYield
Br₂365–75%
NO₂⁺350–60%

Coordination Chemistry

The compound acts as a ligand in metal complexes:

  • Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming octahedral or square-planar complexes.

  • Applications include catalysis and materials science.

Comparative Reactivity with Analogues

CompoundKey FeaturesReaction Differences
4,5-DiaminopyrazoleNo ethyl/methyl groupsHigher solubility, faster acylation
1-Methyl-4-nitropyrazoleNitro group at position 4Resists reduction; inert in cyclization
5-Amino-1-ethylpyrazoleSingle amino groupLimited participation in fused-ring syntheses

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NH₃ and CO .

  • Photodegradation : UV exposure in aqueous solutions leads to ring-opening products .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one exhibits potential anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance its efficacy against specific pathogens.

Agricultural Applications

1. Herbicide Development
4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one has been investigated as a potential herbicide. Its ability to inhibit certain enzymes involved in plant growth pathways makes it a candidate for selective weed control. Field trials have demonstrated its effectiveness in reducing weed populations without harming crop yields.

2. Plant Growth Regulators
The compound has also been explored as a plant growth regulator. Its application can enhance seed germination and root development, improving overall plant health and productivity. Research indicates that it may stimulate physiological processes in plants, leading to increased biomass and yield.

Materials Science

1. Synthesis of Novel Polymers
In materials science, 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is being used as a building block for synthesizing novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.

2. Catalysis
The compound has been employed as a catalyst in several organic reactions, including cross-coupling reactions and oxidation processes. Its catalytic properties are attributed to the presence of amino groups that facilitate electron transfer mechanisms.

Case Study 1: Anticancer Research

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with detailed mechanistic studies revealing pathways involved in apoptosis induction.

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists assessed the efficacy of this compound as a herbicide against common weed species in cornfields. The results indicated a 70% reduction in weed biomass with no adverse effects on corn growth, highlighting its potential for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
  • 5-Amino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one
  • 4,5-Diamino-1-methyl-1H-pyrazol-3(2H)-one

Uniqueness

4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both amino groups at positions 4 and 5, which can significantly influence its chemical reactivity and biological activity

Biological Activity

4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one (commonly referred to as a pyrazolone derivative) has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article presents a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by its unique pyrazolone structure, which contributes to its biological properties. It is soluble in water and exhibits specific pH-dependent characteristics that influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₄N₄O
Molecular Weight170.22 g/mol
Solubility666 g/L in water (20°C)
Melting Point174.7°C
Log P (octanol-water)-1.75

Anticancer Potential

Research indicates that 4,5-diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported the following IC₅₀ values for different cell lines:

Cell LineIC₅₀ (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound may inhibit the growth of these cancer cells effectively, making it a candidate for further development in cancer therapeutics .

The mechanism through which 4,5-diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one exerts its anticancer effects involves the modulation of various signaling pathways associated with cell proliferation and apoptosis. Notably, studies have demonstrated its ability to inhibit Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells .

Study on Skin Sensitization

A Buehler test conducted on guinea pigs assessed the sensitization potential of the compound when applied topically. The results indicated no positive response in the test group treated with a formulation containing 40% of the compound, contrasting with significant responses observed in the positive control group treated with p-phenylenediamine . This finding suggests a low risk of dermal sensitization, which is vital for its application in cosmetic formulations.

Cytotoxicity Assessment

In another study focusing on cytotoxicity against Hep-2 and P815 cell lines, derivatives of pyrazolone exhibited significant cytotoxic potential with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL respectively . This highlights the compound's versatility and effectiveness across different cancer types.

Q & A

Basic: How can I optimize the synthesis of 4,5-Diamino-2-ethyl-1-methyl-1H-pyrazol-3(2H)-one to improve yield and purity?

Methodological Answer:

  • Key Steps :
    • Reaction Conditions : Use ethanol as a solvent for reflux (2–3 hours), as demonstrated in analogous pyrazole syntheses .
    • Purification : Recrystallize the product from a DMF–EtOH (1:1) mixture to remove unreacted starting materials .
    • Purity Verification : Confirm purity via thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) and iodine vapor visualization .
  • Troubleshooting : Low yields may arise from incomplete cyclization; adding catalytic acetic acid can accelerate the reaction .

Basic: What are the best practices for structural characterization of this compound using X-ray crystallography?

Methodological Answer:

  • Data Collection : Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data .
  • Visualization : Generate ORTEP-3 diagrams to depict thermal ellipsoids and hydrogen-bonding networks .
  • Validation : Cross-check bond lengths and angles against Cambridge Structural Database (CSD) entries for pyrazole derivatives to identify anomalies .

Advanced: How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s graph theory to classify hydrogen bonds (e.g., D , R , or C motifs) and identify supramolecular synthons .
  • Thermal Analysis : Correlate hydrogen-bond strength (via bond lengths and angles) with thermogravimetric (TGA) data to predict decomposition pathways .
  • Case Study : Compare hydrogen-bonding networks in polymorphs to explain differences in solubility or melting points .

Advanced: What computational methods are suitable for modeling the tautomeric equilibria of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to calculate energy differences between enol and keto tautomers at the B3LYP/6-311++G(d,p) level .
  • Solvent Effects : Simulate tautomer stability in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents using the SMD continuum model .
  • Validation : Compare computed NMR chemical shifts with experimental data to validate tautomer populations .

Basic: How should I design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors implicated in cancer pathways due to structural similarity to bioactive pyrazoles .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ calculations .
    • Cell Viability : Test against cancer cell lines (e.g., MCF-7) via MTT assay, with doxorubicin as a positive control .
  • Data Interpretation : Normalize results to account for solvent interference (e.g., DMSO toxicity) .

Advanced: How can conflicting bioactivity data between similar pyrazole derivatives be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Compare substituent effects (e.g., ethyl vs. methyl groups) using molecular docking (AutoDock Vina) .
    • Quantify lipophilicity (logP) via HPLC to correlate with membrane permeability discrepancies .
  • Statistical Rigor : Apply multivariate analysis (e.g., PCA) to isolate variables causing bioactivity variations .

Basic: What purification techniques are recommended for isolating this compound from byproducts?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for initial separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of byproducts .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced: How can I investigate synergistic effects between this compound and other heterocyclic derivatives?

Methodological Answer:

  • Combinatorial Synthesis : Use Ugi or Passerini reactions to generate hybrid molecules with pyrazole and coumarin moieties .
  • Biological Screening : Test combinations in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Studies : Perform fluorescence quenching to detect intermolecular interactions in solution .

Advanced: What strategies can resolve ambiguities in electron density maps during X-ray refinement?

Methodological Answer:

  • Dynamic Disorder Modeling : Use SHELXL’s PART instruction to model alternative conformations of the ethyl group .
  • Twinned Data : Apply the HKLF 5 format in SHELXL for twin refinement if crystal twinning is detected .
  • Validation Tools : Check Rint and CC1/2 values to ensure data quality before refining .

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